molecular formula C10H9IN4OS2 B3619011 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide

Cat. No. B3619011
M. Wt: 392.2 g/mol
InChI Key: RBUYVVKYXSQZMD-UHFFFAOYSA-N
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Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide” is a derivative of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol . It is a part of a class of compounds that have shown significant biological activity, including antibacterial properties .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiadiazole ring, an amine group, a thioether linkage, and an acetamide group .


Chemical Reactions Analysis

The compound and its derivatives have been evaluated for their urease inhibitor activities . The results showed that these compounds could interact well with the active site of the urease enzyme .

Mechanism of Action

The mechanism of action of this compound is likely related to its interaction with the active site of the urease enzyme . This interaction inhibits the enzyme’s activity, which is critical for the survival of certain bacteria .

Future Directions

The high activity of these compounds against the urease enzyme suggests that they could be promising candidates for further evaluation . Future research could focus on optimizing the synthesis process, further investigating the mechanism of action, and conducting more comprehensive safety and hazard assessments.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUYVVKYXSQZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide
Reactant of Route 5
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide
Reactant of Route 6
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide

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